Cas no 452925-84-7 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide)

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide
-
- インチ: 1S/C21H17N3O4S/c1-2-28-14-9-7-13(8-10-14)17-12-29-21(22-17)23-18(25)11-24-19(26)15-5-3-4-6-16(15)20(24)27/h3-10,12H,2,11H2,1H3,(H,22,23,25)
- InChIKey: LTLXQYVOUOEMLT-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(OCC)C=C2)=CS1)(=O)CN1C(=O)C2=C(C1=O)C=CC=C2
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3344-0027-20μmol |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
452925-84-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3344-0027-40mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
452925-84-7 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3344-0027-1mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
452925-84-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3344-0027-2μmol |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
452925-84-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3344-0027-2mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
452925-84-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3344-0027-15mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
452925-84-7 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3344-0027-50mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
452925-84-7 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3344-0027-5μmol |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
452925-84-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3344-0027-5mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
452925-84-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3344-0027-100mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
452925-84-7 | 90%+ | 100mg |
$248.0 | 2023-04-26 |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide 関連文献
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamideに関する追加情報
Introduction to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide (CAS No. 452925-84-7)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide, with the CAS number 452925-84-7, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoindole derivatives and is characterized by its unique structural features, including a thiazole ring and an ethoxyphenyl substituent. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.
The molecular structure of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide consists of a central thiazole ring linked to an isoindole moiety through an acetamide linkage. The presence of the ethoxyphenyl group adds to the compound's hydrophobicity and influences its interactions with biological targets. The isoindole moiety is known for its ability to form stable complexes with various proteins, which can modulate their activity and function.
Recent studies have highlighted the potential of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neuronal cells. This makes it a valuable candidate for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide has also shown promise in cancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. The compound's mechanism of action involves targeting key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt and MAPK pathways. These findings suggest that it could be developed into a novel anticancer agent with broad-spectrum activity.
The pharmacokinetic properties of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l)-N - 4 - ( 4 - ethoxyphen yl) - 1 , 3 - th iaz ol - 2 - ylaceta mide have also been extensively studied. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for both preclinical and clinical development. The compound's stability in physiological conditions and its low toxicity profile further enhance its potential as a therapeutic agent.
To further explore the therapeutic potential of 2-(1,3-dioxo\-2\-3\-dihydro\-1H\-isoindol\-2\-yl)\(N\-4\-\(4\-\ethoxyphen yl\)\-\(1\,\)th iaz ol\-\(y laceta mide\), ongoing research is focusing on optimizing its chemical structure to improve its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its biological targets. These studies aim to guide the rational design of more effective derivatives with enhanced therapeutic properties.
Clinical trials are also underway to evaluate the safety and efficacy of 2-(1,3-dioxo\-2\-3\-dihydro\-1H\-isoindol\-2\-yl)\(N\-4\-\(4\-\ethoxyphen yl\)\-\(1\,\)th iaz ol\-\(y laceta mide\) in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels and exhibits promising antitumor activity in patients with advanced solid tumors. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 2-(1,3-dioxo\-2\-3\-dihydro\-1H\-isoindol\-2\-yl)\(N\-4\-\(4\-\ethoxyphen yl\)\-\(1\,\)th iaz ol\-\(y laceta mide\) (CAS No. 452925\_84\_7) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in the fields of neurodegenerative diseases and cancer therapy. Ongoing research efforts are expected to uncover additional applications and optimize its clinical utility.
452925-84-7 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide) Related Products
- 2098487-52-4(Thalidomide-O-PEG2-propargyl)
- 163684-51-3(4-(Chloromethyl)-6-methoxy-2H-chromen-2-one)
- 946319-29-5(N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide)
- 2172190-39-3(2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid)
- 313516-46-0(3,4-dimethyl-N-(1-phenylethyl)benzamide)
- 2229525-19-1(2,2-difluoro-1-(1H-indol-7-yl)ethan-1-ol)
- 2229307-24-6((dimethyl-1,3-oxazol-2-yl)methanethiol)
- 1361527-65-2(6-(Perchlorophenyl)picolinonitrile)
- 35693-99-3(2,2',5,5'-Tetrachlorobiphenyl)
- 2138134-17-3(2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine)




